1,1'-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene
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Overview
Description
1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene is a chemical compound with the molecular formula C18H20. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where a phenylmagnesium bromide reacts with 4-methylpenta-1,4-diene-1,2-diyl chloride to form the desired compound. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene undergoes various types of chemical reactions, including:
Electrophilic Addition: Due to the presence of conjugated double bonds, it readily undergoes electrophilic addition reactions with halogens and hydrogen halides.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding epoxides or diols.
Substitution: Aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HCl, HBr): Also used in electrophilic addition reactions.
Oxidizing Agents (e.g., KMnO4, OsO4): Used for oxidation reactions.
Major Products Formed
1,2- and 1,4-Addition Products: Formed during electrophilic addition reactions.
Epoxides and Diols: Formed during oxidation reactions.
Scientific Research Applications
1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound’s conjugated double bonds make it highly reactive towards electrophiles, leading to the formation of carbocation intermediates that undergo further reactions.
Oxidation: The double bonds can be oxidized to form epoxides or diols, which can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but different molecular structure.
4-Methyl-1,3-pentadiene: A closely related compound with similar chemical properties.
1,4-Pentadiene: A non-conjugated diene with different reactivity and stability.
Properties
CAS No. |
652131-11-8 |
---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
(4-methyl-1-phenylpenta-1,4-dien-2-yl)benzene |
InChI |
InChI=1S/C18H18/c1-15(2)13-18(17-11-7-4-8-12-17)14-16-9-5-3-6-10-16/h3-12,14H,1,13H2,2H3 |
InChI Key |
FTEXCNUUMZSNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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